1-(吡啶-4-基)-1H-吡唑-4-胺

描述

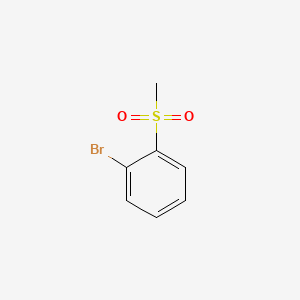

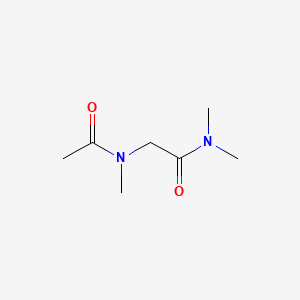

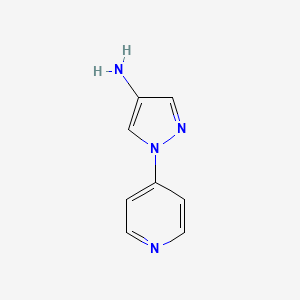

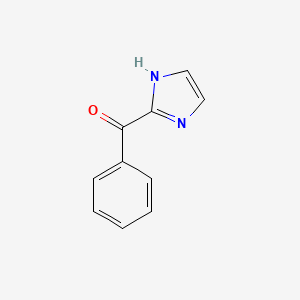

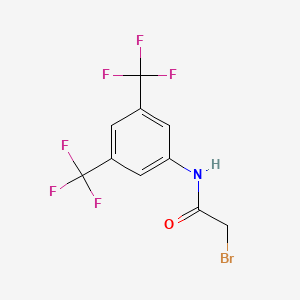

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the treatment of 4-hydroxy-2,6-dibromopyridine with four equivalents of deprotonated pyrazole in hot diglyme affords 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) in low yield . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .

Molecular Structure Analysis

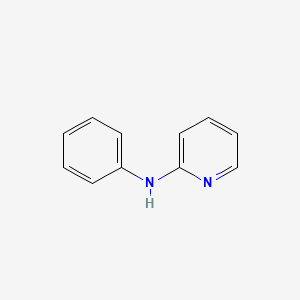

Molecular simulation methods have been used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives, 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2) within a layered structure of zirconium 4-sulfophenylphosphonate .

Chemical Reactions Analysis

The reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex was studied . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1-(pyridin-4-yl)ethan-1-one” has a molecular weight of 189.17 . Another compound, “1-(4-Pyridyl)ethylamine”, has a molecular formula of CHN and an average mass of 122.168 Da .

科学研究应用

Biomedical Applications: Antitumor Agents

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” serves as a scaffold for antitumor agents, representing a significant portion of its biomedical applications. The compound’s structure allows for various substitutions that can enhance its activity against cancer cells. Specifically, substituents at positions R3 and R5 have been the focus of numerous studies, leading to the development of 8112 molecules that show promise in cancer treatment .

Synthesis of Heterocyclic Compounds

This compound is integral in synthesizing 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with over 300,000 described structures. These structures are of interest due to their similarity to purine bases like adenine and guanine, which are crucial in genetic material .

Pharmaceutical Intermediates

The related compound, 1-(4-Pyridyl)ethylamine, highlights the role of pyridine derivatives as pharmaceutical intermediates. These intermediates are essential for developing new drugs and optimizing existing therapeutic agents .

Biological Activity Profiling

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” and its derivatives have been used to profile biological activity against various disease targets. This includes screening for antibacterial and antifungal properties, which are critical in the fight against resistant strains of pathogens.

Chemical Synthesis Methodology

The compound is used in chemical synthesis methods that produce complex molecules from simpler ones. Its versatility in reactions allows for the creation of a wide range of substances with potential applications in different scientific fields .

Material Science

In material science, pyridine derivatives are used to create novel materials with unique properties. These materials can have applications in electronics, coatings, and as catalysts in chemical reactions .

Analytical Chemistry

Pyridine derivatives, including “1-(pyridin-4-yl)-1H-pyrazol-4-amine,” are often used as reagents or standards in analytical chemistry. They help in the quantification and identification of substances within a mixture .

Environmental Science

Research into the environmental impact of pyridine derivatives is crucial. “1-(pyridin-4-yl)-1H-pyrazol-4-amine” can be studied for its biodegradability, toxicity, and potential as an environmental contaminant or a tool for bioremediation .

安全和危害

未来方向

The synthesis and biomedical applications of similar compounds have been explored in recent years. For instance, pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms, have been synthesized and used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

属性

IUPAC Name |

1-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJNONLBGNMHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182672 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

CAS RN |

28466-04-8 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)